Lipoxygenase Inhibitory Potency: Class-Level Expectation for Mesityl vs. Benchmark Ketoprofen Amides
No direct lipoxygenase IC₅₀ data for 2-(3-benzoylphenyl)-N-mesitylpropanamide were identified in the peer-reviewed literature. However, the Rajić et al. (2010) structure-activity relationship (SAR) study of 27 ketoprofen amides established that aromatic N-substituents confer superior lipoxygenase inhibition compared to cycloalkyl or carboxylic acid-bearing analogs: aromatic amides of series 4 and 5 achieved 92.2–99.9% lipid peroxidation inhibition, and the most potent lipoxygenase inhibitor was the benzhydryl aromatic amide 6f (IC₅₀ = 20.5 μM) [1]. The mesityl group, as a trimethyl-substituted aromatic system, is predicted by SAR to reside within this high-activity aromatic cluster, though the steric effect of the ortho-methyl groups may attenuate binding relative to the benzhydryl analog. In contrast, unmodified ketoprofen shows only moderate lipoxygenase inhibition (IC₅₀ ~24.8–39.6 μM) [2]. The quantitative lipoxygenase IC₅₀ for this specific compound remains unmeasured and represents a critical evidence gap.
| Evidence Dimension | Soybean lipoxygenase (LOX) inhibition IC₅₀ (in vitro) |
|---|---|
| Target Compound Data | Not experimentally determined; predicted by SAR to fall within the aromatic amide cluster (potentially ≤50 μM range based on structural analogs) |
| Comparator Or Baseline | Ketoprofen: IC₅₀ = 24.8–39.6 μM (soybean LOX) [2]; Benzhydryl ketoprofen amide 6f: IC₅₀ = 20.5 μM (most potent in series) [1]; N-Benzyl ketoprofen amide: IC₅₀ not individually reported but aromatic amide series showed 92.2–99.9% lipid peroxidation inhibition [1] |
| Quantified Difference | Cannot be quantified for the target compound; class-level inference suggests aromatic amides are 2–10× more potent LOX inhibitors than the parent acid ketoprofen, but mesityl-specific steric effects may reduce this advantage |
| Conditions | Soybean lipoxygenase assay; 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging; lipid peroxidation inhibition assay (Rajić et al. 2010 protocol) |
Why This Matters
For researchers selecting a ketoprofen-derived tool compound for inflammation target engagement studies, understanding where this specific mesityl amide likely falls within the established SAR landscape is essential for experimental design—though direct measurement is required before procurement for quantitative LOX inhibition studies.
- [1] Rajić Z, Hadjipavlou-Litina D, Pontiki E, Kralj M, Šuman L, Zorc B. The Novel Ketoprofen Amides – Synthesis and Biological Evaluation as Antioxidants, Lipoxygenase Inhibitors and Cytostatic Agents. Chem Biol Drug Des. 2010;75(6):641-652. View Source
- [2] Identification of NSAIDs as lipoxygenase inhibitors through highly sensitive chemiluminescence method, expression analysis in mononuclear cells and computational studies. Bioorg Chem. 2021;107:104572. Ketoprofen LOX IC₅₀ = 24.8 ± 0.24 to 39.62 ± 0.27 μM reported therein. View Source
